molecular formula C14H19NO3 B7547964 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide

Cat. No. B7547964
M. Wt: 249.30 g/mol
InChI Key: KTNHBGDVQIMBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide, also known as TMDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.39 g/mol. In

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide is not fully understood, but it is believed to act as a Lewis acid catalyst in organic synthesis reactions. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has a bulky chiral group that can interact with other molecules in a stereo-specific manner, leading to the formation of enantiomerically pure compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has also been found to have low acute toxicity in rats.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has several advantages for lab experiments. It is a stable and easy to handle compound that can be stored for long periods of time without degradation. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide is also relatively inexpensive and readily available from chemical suppliers. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has some limitations in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous reactions. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide also has a low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide. One area of research is the development of new synthetic methods using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide as a catalyst. Another area of research is the exploration of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide's potential applications in the pharmaceutical industry, especially in the synthesis of chiral drugs. Additionally, further studies are needed to investigate the biochemical and physiological effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide on living organisms.
Conclusion:
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide is a unique chemical compound that has potential applications in various fields of scientific research. Its ability to act as a chiral auxiliary and a Lewis acid catalyst makes it a valuable tool in organic synthesis reactions. Further research is needed to fully understand the mechanism of action and potential applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide.

Synthesis Methods

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide can be synthesized using a multistep reaction process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N,N,2-trimethylpropanamine. The reaction is typically carried out in the presence of a base catalyst such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide is in the field of organic synthesis. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide can be used as a chiral auxiliary in asymmetric synthesis reactions to obtain enantiomerically pure compounds. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has also been used as a ligand in transition metal catalyzed reactions to enhance the selectivity and efficiency of the reaction.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(16)15(3)4)10-5-6-11-12(9-10)18-8-7-17-11/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHBGDVQIMBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide

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